![molecular formula C6H5F4N3 B2486909 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 2327056-93-7](/img/structure/B2486909.png)
5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
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Overview
Description
5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
Synthesis Analysis
The synthesis of fluorine-containing compounds like 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine often involves the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules . For instance, N-2,2,2-trifluoroethylisatin ketimines have been developed as fluorine-containing synthons . A [3 + 2] cycloaddition reaction for the synthesis of 5′-trifluoromethyl-spiro[pyrrolidin-3,2′-oxindoles] from nitroolefins and N-2,2,2-trifluoroethylisatin ketimines has been reported .Scientific Research Applications
Acaricide Development
The compound has been used in the development of a novel acaricide, known as HNPC-A188 . This acaricide contains trifluoroethyl thioether and pyrimidin-4-amine . HNPC-A188 exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen .
Pesticide Research
The trifluoroethyl thioether derivatives, including “5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine”, exhibit excellent bioactivity . They have been used in research for the development of novel pesticides .
Resistance Management
The compound has been used in research to manage resistance in mites . Mites have strong reproductive ability and can quickly develop resistance . The use of this compound can help manage this resistance .
Toxicity Reduction
Pyrimidifen is an excellent commercial acaricide, but it is not low toxic to mammals . The introduction of trifluoroethyl thioether into the pyrimidine derivatives, including “5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine”, can help reduce toxicity .
Improving Lipophilic Pharmacokinetic Properties
Trifluoroethyl sulfur groups such as trifluoromethyl sulfur (-SCF3), difluoromethyl sulfur (-SCF2H), and trifluoroethyl sulfur (CF3CH2S-) can greatly improve the lipophilic pharmacokinetic properties of drug molecules . The compound “5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine” contains a trifluoroethyl group, which contributes to these properties .
Mechanism of Action
Target of Action
It’s known that this compound exhibits excellent acaricidal activity , suggesting that it likely targets essential biological processes in mites.
Pharmacokinetics
It’s known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Result of Action
The molecular and cellular effects of 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine’s action result in excellent acaricidal activity. It has been reported to exhibit LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen .
properties
IUPAC Name |
5-fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3/c7-4-1-11-3-13-5(4)12-2-6(8,9)10/h1,3H,2H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVZGUSDGIKAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)NCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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